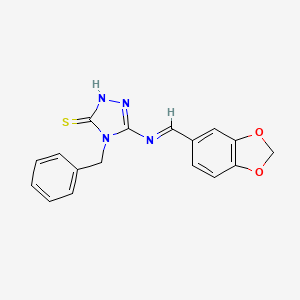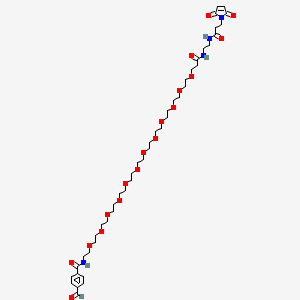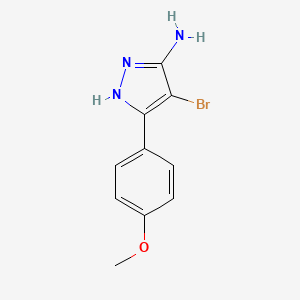
5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a triazole ring, and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-benzyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the benzodioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to altered cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole moieties.
Triazole derivatives: Compounds containing the 1,2,4-triazole ring.
Thiol-containing compounds: Molecules with thiol groups.
Uniqueness
5-((1,3-Benzodioxol-5-ylmethylene)amino)-4-benzyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications .
Propiedades
Fórmula molecular |
C17H14N4O2S |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-benzyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14N4O2S/c24-17-20-19-16(21(17)10-12-4-2-1-3-5-12)18-9-13-6-7-14-15(8-13)23-11-22-14/h1-9H,10-11H2,(H,20,24)/b18-9+ |
Clave InChI |
FWDAOCFNSWXNNV-GIJQJNRQSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=N/C3=NNC(=S)N3CC4=CC=CC=C4 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=NC3=NNC(=S)N3CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12045736.png)

![(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045740.png)



![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12045761.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12045764.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B12045771.png)
![5-(3-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12045772.png)

